molecular formula C6H8BrNOS B3035311 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide CAS No. 317377-32-5

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide

Cat. No. B3035311
CAS RN: 317377-32-5
M. Wt: 222.11 g/mol
InChI Key: JJVAETZBBXNXRW-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide is an organic compound that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. It is also used in the pharmaceutical industry to synthesize drugs, and in the laboratory to study the biochemical and physiological effects of compounds on cells and organisms.

Scientific Research Applications

Antioxidant Potential and QSAR Analysis : Thiazole derivatives, particularly those similar to 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide, have been studied for their antioxidant activities. A QSAR-analysis on a series of thiazole derivatives revealed that antioxidant activity is influenced by molecular descriptors such as polarity, dipole moment, lipophilicity, and energy parameters. This suggests that thiazole compounds could be designed with enhanced antioxidant properties, providing a theoretical basis for new antioxidant agents (І. Drapak et al., 2019).

Cardioprotective Activities : Research into the cardioprotective activities of 2-arylimino-1,3-thiazole derivatives showcased that certain compounds exhibit significant cardioprotective effects. This was demonstrated in vitro on isolated rings of thoracic aorta from laboratory rats, suggesting the potential of thiazole derivatives as cardioprotective agents (I. Drapak et al., 2019).

Antimicrobial and Antitubercular Activities : Novel thiadiazole-based molecules containing 1,2,3-triazole moiety have been synthesized and evaluated for their antimicrobial activities, including against COVID-19 main protease. This highlights the potential of thiazole and its derivatives in developing antiviral and antibacterial agents (Huda R. M. Rashdan et al., 2021).

Anti-Cancer Agents : Thiazole derivatives have been synthesized and evaluated as potential anti-cancer agents. For instance, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles showed promising activities against MCF-7 tumor cells, indicating the therapeutic potential of these compounds in cancer treatment (Huda K. Mahmoud et al., 2021).

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.BrH/c1-4(8)6-3-9-5(2)7-6;/h3H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAETZBBXNXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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